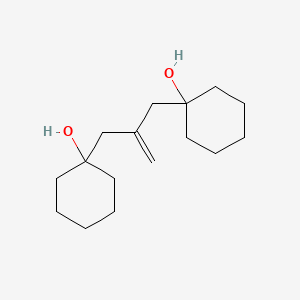![molecular formula C10H10N4 B12532738 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinoxaline ring, with a methyl group attached to the nitrogen atom at position 9.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1,2-diaminobenzene under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or quinoxaline rings .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Similar structure with a quinoline ring instead of a quinoxaline ring.
1H-pyrazolo[3,4-d]thiazole: Contains a thiazole ring fused with a pyrazole ring.
1H-pyrazolo[3,4-d]pyrimidine: Features a pyrimidine ring fused with a pyrazole ring.
Uniqueness
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is unique due to its specific ring structure and the presence of a methyl group at position 9. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H10N4/c1-14-9-5-3-2-4-7(9)12-8-6-11-13-10(8)14/h2-6,10,13H,1H3 |
InChI 键 |
JUCNZYSJEBTJNW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C(=NC3=CC=CC=C31)C=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)

![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
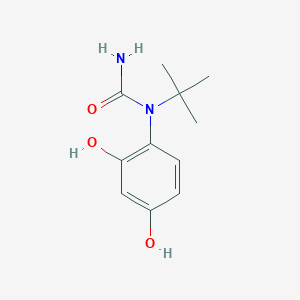
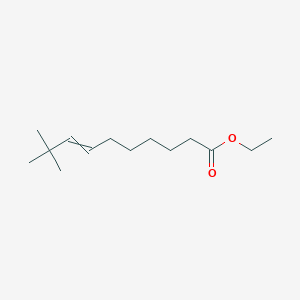
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
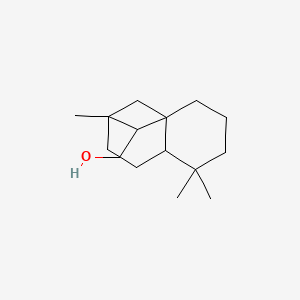
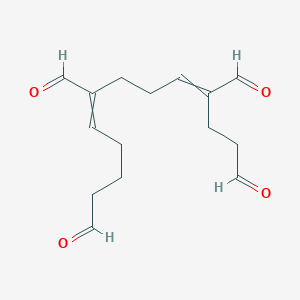
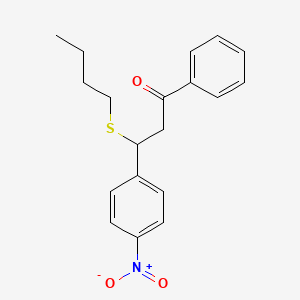
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
